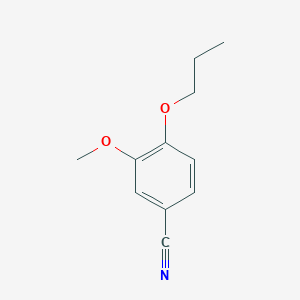

3-Methoxy-4-propoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

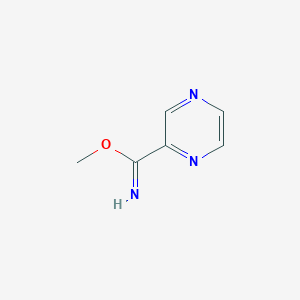

3-Methoxy-4-propoxybenzonitrile, also known as MPBN, is a chemical compound that belongs to the family of aromatic nitriles1. It is used in various scientific experiments as a reagent and intermediate for synthesizing other complex organic molecules1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Methoxy-4-propoxybenzonitrile. However, it’s worth noting that similar compounds are often synthesized through reactions involving nitriles and alcohols2.Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-propoxybenzonitrile is represented by the InChI code 1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H32. The molecular weight of this compound is 191.232.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Methoxy-4-propoxybenzonitrile. However, as a nitrile, it’s likely to participate in reactions such as hydrolysis, reduction, and Grignard reactions.Physical And Chemical Properties Analysis

3-Methoxy-4-propoxybenzonitrile has a molecular weight of 191.232. The InChI code for this compound is1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H32.Aplicaciones Científicas De Investigación

Synthesis of Anti-tumor Compounds

A study details the synthesis of novel 4-aminoquinazoline derivatives from a precursor similar to 3-Methoxy-4-propoxybenzonitrile, showing significant anti-tumor activities against Bcap-37 cell proliferation. These findings highlight the compound's role in developing potential anti-cancer therapies (Li, 2015).

Nucleophilic Aromatic Substitutions

Research on nucleophilic aromatic substitutions in related benzonitrile compounds has led to new synthetic pathways for creating diverse chemical structures, such as the 1,4-benzothiazine-3(4H)-one ring system, through reactions involving sodium methoxide (Giannopoulos et al., 2000).

Synthesis of Gefitinib

Another application is seen in the synthesis of Gefitinib, a drug for treating non-small-cell lung cancer, from compounds structurally related to 3-Methoxy-4-propoxybenzonitrile. This process demonstrates the compound's utility in pharmaceutical manufacturing (Jin et al., 2005).

Hydrogen Bond Studies

The thermodynamics and hydrogen bond-forming abilities of methoxyphenols and dimethoxybenzenes, which share a methoxy group feature with 3-Methoxy-4-propoxybenzonitrile, have been extensively studied, highlighting their significance in understanding molecular interactions (Varfolomeev et al., 2010).

Synthesis of Nitrogen-Containing Chalcone

Research also covers the synthesis of nitrogen-containing chalcone via a one-pot three-component reaction involving methoxy-substituted compounds. This synthesis route underscores the potential for creating complex organic molecules for various applications (Abualreish et al., 2014).

Safety And Hazards

The safety and hazards associated with 3-Methoxy-4-propoxybenzonitrile are not well-documented. As with all chemicals, it should be handled with care, using appropriate personal protective equipment.

Direcciones Futuras

The future directions of 3-Methoxy-4-propoxybenzonitrile are not well-documented. However, given its role as a reagent and intermediate in the synthesis of complex organic molecules1, it’s likely to continue being used in various scientific experiments.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

3-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNBLRQKNKJNQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366475 |

Source

|

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-propoxybenzonitrile | |

CAS RN |

60758-85-2 |

Source

|

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)

![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)

![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)